2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one
Overview
Description
2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the formation of the spirocyclic core. The key steps include:
Formation of the Quinoline Derivative: This involves the reaction of aniline with a suitable aldehyde under acidic conditions to form the quinoline ring.
Formation of the Spirocyclic Core: The quinoline derivative is then reacted with a diazaspiro compound under basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinoline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted benzyl or quinoline derivatives.
Scientific Research Applications
2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, modulating their activity. This can lead to the inhibition of pathological processes such as protein aggregation and oxidative stress, which are implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one: Known for its potential in treating Alzheimer’s disease.
8-benzyl-4-pyridin-2-yl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Studied for its anti-ulcer activity.
Uniqueness
2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one stands out due to its unique quinoline moiety, which imparts distinct biological activity compared to other spirocyclic compounds. This uniqueness makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-benzyl-8-quinolin-4-yl-2,8-diazaspiro[4.5]decan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c28-23-16-24(18-27(23)17-19-6-2-1-3-7-19)11-14-26(15-12-24)22-10-13-25-21-9-5-4-8-20(21)22/h1-10,13H,11-12,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCZBEBMWKYSQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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